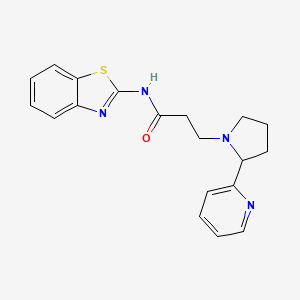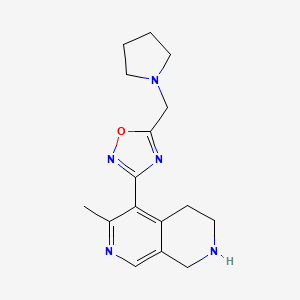![molecular formula C20H23N3O B3795077 N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B3795077.png)
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine
Vue d'ensemble
Description
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine is a synthetic organic compound that features a complex structure with potential applications in various fields of chemistry and pharmacology. This compound contains a benzyl group, an oxadiazole ring, and an ethanamine backbone, making it a versatile molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, often using phenylethyl halides.
Benzylation: The final step involves the benzylation of the ethanamine moiety, which can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylethyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the benzyl group, using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various N-substituted ethanamine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalytic systems.
Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl and phenylethyl groups can enhance lipophilicity, facilitating membrane permeability and target binding.
Comparaison Avec Des Composés Similaires
- N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-triazol-5-yl]methyl}ethanamine
- N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-thiadiazol-5-yl]methyl}ethanamine
Uniqueness:
- Oxadiazole Ring: The presence of the oxadiazole ring distinguishes it from triazole and thiadiazole analogs, offering different electronic properties and reactivity.
- Biological Activity: The specific arrangement of functional groups in N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine may result in unique biological activities compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
Propriétés
IUPAC Name |
N-benzyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-23(15-18-11-7-4-8-12-18)16-20-21-19(22-24-20)14-13-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLISDOMMVOZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=NC(=NO2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24799823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[1-(3-fluoropropyl)-1H-pyrazol-3-yl]phenyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B3794994.png)
![Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate](/img/structure/B3795002.png)
![3-[2-oxo-2-[(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl]ethyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B3795033.png)

![N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B3795045.png)
![3-fluoro-N-[1-(hydroxymethyl)propyl]-2-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B3795048.png)

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3795056.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3795061.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B3795068.png)
![2-[4-{3-[2-(dimethylamino)ethoxy]benzyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3795069.png)
![N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide](/img/structure/B3795070.png)
![1-(2-adamantyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3795075.png)
![2-methyl-8-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3795091.png)
